Cas no 93709-68-3 ((2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid)

93709-68-3 structure
Nombre del producto:(2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid
Número CAS:93709-68-3
MF:C15H21NO6
Megavatios:311.33034491539
MDL:MFCD07636764
CID:804416
PubChem ID:697508
(2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- L-Valine,N-(3,4,5-trimethoxybenzoyl)-
- 3-METHYL-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]BUTANOIC ACID
- (2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid
- SR-01000395975-1
- AB00074451-01
- SR-01000395975
- F0900-2242
- 93709-68-3
- 3-METHYL-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]BUTANOICACID
- AKOS001581923
- 3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid
- CBDivE_013766
- EN300-08373
- DTXSID30383070
- Cambridge id 5146698
- Oprea1_617396
- CBKinase1_000447
- CBKinase1_012847
- AKOS016044997
- MFCD00405582
- BRD-A03184879-001-01-2
- 3-methyl-2-(3,4,5-trimethoxybenzamido)butanoic acid
-
- MDL: MFCD07636764
- Renchi: InChI=1S/C15H21NO6/c1-8(2)12(15(18)19)16-14(17)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,1-5H3,(H,16,17)(H,18,19)
- Clave inchi: QTUHHHIOMGXNRY-UHFFFAOYSA-N
- Sonrisas: CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Atributos calculados
- Calidad precisa: 311.13688739g/mol
- Masa isotópica única: 311.13688739g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 7
- Complejidad: 372
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 94.1Ų
- Xlogp3: 2.1
(2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87582-1.0g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 95% | 1.0g |
$398.0 | 2024-05-21 | |
Enamine | EN300-87582-5g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 90% | 5g |
$1157.0 | 2023-09-01 | |
Enamine | EN300-87582-0.1g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 95% | 0.1g |
$351.0 | 2024-05-21 | |
Enamine | EN300-87582-10.0g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 95% | 10.0g |
$1716.0 | 2024-05-21 | |
Enamine | EN300-87582-2.5g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 95% | 2.5g |
$782.0 | 2024-05-21 | |
Enamine | EN300-87582-5.0g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 95% | 5.0g |
$1157.0 | 2024-05-21 | |
Enamine | EN300-87582-1g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 90% | 1g |
$398.0 | 2023-09-01 | |
1PlusChem | 1P006F3G-100mg |
3-METHYL-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]BUTANOIC ACID |
93709-68-3 | 95% | 100mg |
$496.00 | 2024-04-20 | |
Enamine | EN300-87582-0.05g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 95% | 0.05g |
$334.0 | 2024-05-21 | |
Enamine | EN300-87582-0.5g |
(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid |
93709-68-3 | 95% | 0.5g |
$383.0 | 2024-05-21 |
(2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid Literatura relevante
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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3. Back matter
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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